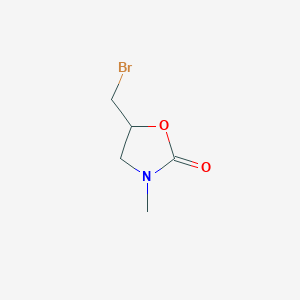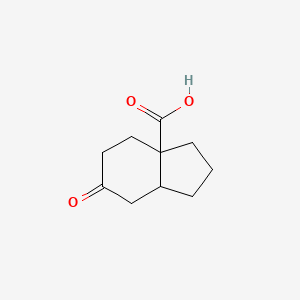
6-oxo-octahydro-1H-indene-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds provides insights into potential methods for synthesizing 6-oxo-octahydro-1H-indene-3a-carboxylic acid. For example, a study on the synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination demonstrated a high yield of 97% under optimized conditions (Yang Li-jian, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound can be determined using techniques like NMR spectroscopy and X-ray crystallography. For instance, the study of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid revealed its monoclinic structure, providing a foundation for understanding the structural characteristics of similar compounds (P. Barili et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving similar compounds offer insights into the reactivity of this compound. For example, multi-component coupling reactions of aldehydes and amides with maleic anhydride to synthesize 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids highlight the versatility of these compounds in chemical synthesis (H. Neumann et al., 2002).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and solubility, are crucial for understanding the behavior of this compound. The crystal structures of epimers from the thermal C6-epimerization of a related compound illustrated different hydrogen-bonded packing modes, providing insights into the physical characteristics of similar molecules (D. S. Poplevin et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on related compounds. For instance, the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids described a new class of conformationally constrained dipeptide isosteres, shedding light on the chemical behavior of this compound and similar structures (A. Guarna et al., 1999).
Applications De Recherche Scientifique
Synthetic Plant Growth Regulators
(Turner, Anderson, & Mander, 1980) discuss the synthesis and crystal structure of a compound related to gibberellic acid, highlighting its potential application in the development of synthetic plant growth regulators. This research emphasizes the chemical's structural resemblance to natural growth hormones, suggesting its possible use in agriculture to influence plant growth patterns.
Coordination Polymers and Frameworks
Research by (Qin, Wang, Wang, & Su, 2005) and (Liu, Xiong, Zhang, Du, & Zhu, 2009) demonstrates the compound's role in forming unique lanthanide coordination polymers. These structures have potential applications in materials science, particularly in designing novel materials with specific magnetic, luminescent, or structural properties.
Environmental Chemistry and Metal Extraction
The study by (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999) explores the use of related compounds in selective metal extraction, indicating its relevance in environmental chemistry for removing heavy metals from waste streams.
Polymer Solar Cells
(Cheng, Li, & Zhan, 2014) investigate the application of a derivative in ternary blend polymer solar cells, where it acts as an electron-cascade acceptor. This research highlights the potential for improving the efficiency of solar cells, contributing to the development of renewable energy technologies.
Metal-Organic Frameworks (MOFs)
Several studies, including (Fu, Su, Yang, Li, Liao, & Xiong, 2010) and (Brito, Bórquez, Loyola, López-Rodríguez, & Cárdenas, 2010), focus on the synthesis and structure of metal–organic frameworks constructed from carboxylic acid derivatives. MOFs have wide-ranging applications, from gas storage and separation to catalysis and drug delivery, due to their customizable structures and properties.
Propriétés
IUPAC Name |
6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINJGYRAIKJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
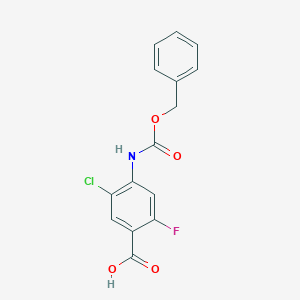
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
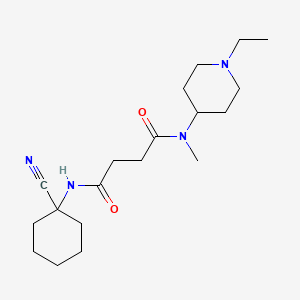
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
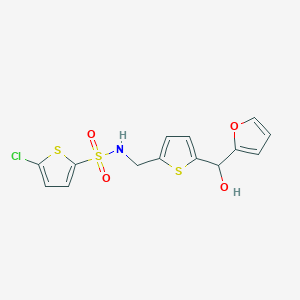
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
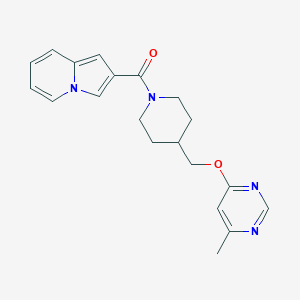
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
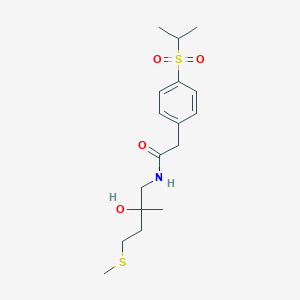
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

